molecular formula C10H18O2 B3121271 3-(1-Methylcyclohexyl)propanoic acid CAS No. 28239-31-8

3-(1-Methylcyclohexyl)propanoic acid

Cat. No.: B3121271
CAS No.: 28239-31-8
M. Wt: 170.25 g/mol
InChI Key: WWGYGNYGUJOMQR-UHFFFAOYSA-N
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Description

3-(1-Methylcyclohexyl)propanoic acid is a valuable cyclohexyl-based building block in organic and medicinal chemistry research. Its structure, featuring a carboxylic acid functional group attached to a propyl chain and a bulky 1-methylcyclohexyl group, makes it a versatile intermediate for the synthesis of more complex molecules . Researchers can utilize this compound in the development of novel pharmaceutical candidates, similar to how other cyclohexyl-propanoic acid derivatives have been used to synthesize compounds with evaluated cytotoxic activity . The steric properties of the 1-methylcyclohexyl group may also be of interest in studies aimed at modulating the receptor binding affinity or pharmacokinetic profiles of target molecules, a consideration noted in research on structurally related cyclohexyl compounds . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(8-5-9(11)12)6-3-2-4-7-10/h2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYGNYGUJOMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1 Methylcyclohexyl Propanoic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-(1-Methylcyclohexyl)propanoic acid molecule in a minimal number of steps, often by forming a key carbon-carbon bond or by directly introducing the carboxyl group onto a pre-existing molecular framework.

Alkylation Reactions (e.g., of Cyclohexanone)

Alkylation of ketone enolates is a powerful and widely used method for carbon-carbon bond formation. ubc.capressbooks.pub For the synthesis of this compound, a plausible route begins with 1-methylcyclohexanone. The process involves the deprotonation of 1-methylcyclohexanone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate can then act as a nucleophile in an SN2 reaction with an appropriate three-carbon electrophile. libretexts.org

A suitable electrophile for this purpose would be an ester of a 3-halopropanoic acid, for example, ethyl 3-bromopropanoate. The reaction sequence is as follows:

Enolate Formation: 1-methylcyclohexanone is treated with LDA in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the kinetic enolate.

Alkylation: The enolate solution is then treated with ethyl 3-bromopropanoate. The nucleophilic α-carbon of the enolate attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming ethyl 3-(1-methyl-2-oxocyclohexyl)propanoate.

Decarboxylation (Wolff-Kishner Reduction): To remove the ketone functional group, a Wolff-Kishner reduction can be employed. The resulting keto-ester is treated with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, which reduces the carbonyl group to a methylene (B1212753) group, yielding the target this compound after acidic workup.

The regioselectivity of the initial alkylation is crucial; using a kinetically controlled enolate formation with a bulky base like LDA favors deprotonation at the less substituted α-carbon, which is desired in this synthetic scheme. masterorganicchemistry.comacs.org

Table 1: Key Parameters for Alkylation Approach
StepKey ReagentsSolventTypical TemperaturePurpose
Enolate Formation1-Methylcyclohexanone, Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °CGenerate nucleophilic enolate
AlkylationEthyl 3-bromopropanoateTetrahydrofuran (THF)-78 °C to Room TempForm C-C bond and introduce propanoate chain
Reduction/HydrolysisHydrazine (N₂H₄), Potassium Hydroxide (KOH), followed by H₃O⁺Diethylene glycolHigh Temperature (Reflux)Remove ketone and hydrolyze ester

Carboxylation Methodologies

Carboxylation via organometallic reagents is a classic and reliable method for synthesizing carboxylic acids. scienceinfo.com This approach involves the reaction of a highly nucleophilic organometallic compound with carbon dioxide (CO₂), typically in the form of dry ice. youtube.com

To synthesize this compound using this method, a suitable precursor is 1-(3-halopropyl)-1-methylcyclohexane (e.g., 1-(3-bromopropyl)-1-methylcyclohexane). The synthesis proceeds through the following steps:

Precursor Synthesis: The starting halide can be prepared from the corresponding alcohol, 3-(1-methylcyclohexyl)propan-1-ol, via reaction with a halogenating agent like phosphorus tribromide (PBr₃).

Grignard Reagent Formation: The alkyl halide is reacted with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or THF, to form the Grignard reagent, 3-(1-methylcyclohexyl)propylmagnesium bromide. scienceinfo.com

Carboxylation: The freshly prepared Grignard reagent is then added to an excess of crushed solid carbon dioxide (dry ice). researchgate.net The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. nih.gov

Acidification: The reaction mixture is quenched with a dilute aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt, yielding the final product, this compound. youtube.com

This method is highly effective for creating the carboxylic acid functionality, provided the Grignard reagent can be formed successfully without side reactions. d-nb.info

Hydrogenation-Based Routes (e.g., from Unsaturated Precursors)

Catalytic hydrogenation is a powerful technique for the saturation of carbon-carbon double or triple bonds, and it can be applied to the synthesis of the target molecule from an unsaturated precursor. This route offers the advantage of utilizing well-established and often high-yielding hydrogenation protocols.

A potential unsaturated precursor for this synthesis could be a molecule containing a double bond in either the cyclohexane (B81311) ring or the propanoic acid side chain, such as 3-(1-methylcyclohex-2-en-1-yl)propanoic acid or 3-(1-methylcyclohexyl)propenoic acid. The synthesis would involve:

Synthesis of Unsaturated Precursor: The unsaturated acid can be synthesized through various methods, such as a Wittig reaction between 1-methylcyclohexanone and an appropriate phosphorus ylide, followed by further modifications, or a Heck reaction.

Catalytic Hydrogenation: The unsaturated carboxylic acid is then subjected to catalytic hydrogenation. This is typically carried out in a pressure vessel under a hydrogen atmosphere. Common catalysts for this transformation include transition metals on a solid support, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or ruthenium on carbon (Ru/C). google.comresearchgate.net The reaction is usually performed in a solvent like ethanol (B145695), methanol (B129727), or ethyl acetate.

The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure complete saturation of the double bond(s) without affecting the carboxylic acid group. For instance, hydrogenation of levulinic acid to 1,4-pentanediol (B150768) has been achieved with high yields using Ru-based catalysts under mild conditions. researchgate.net

Hydrocarboxylation of Alkenes

Hydrocarboxylation is a direct method for converting alkenes into carboxylic acids by the addition of a hydrogen atom and a carboxyl group across the double bond. This reaction is typically catalyzed by transition metal complexes and uses carbon monoxide (CO) as the source of the carboxyl carbon.

The substrate for this reaction would be an alkene, such as 1-allyl-1-methylcyclohexane. The reaction adds H and COOH across the double bond of the allyl group. Depending on the catalyst and conditions, the reaction can yield either the linear (Markovnikov) or branched (anti-Markovnikov) product. To obtain this compound, conditions favoring the anti-Markovnikov addition would be required.

Palladium-based catalysts are commonly employed for hydrocarboxylation reactions. The process generally involves:

Catalyst System: A palladium source (e.g., Pd(OAc)₂) combined with a phosphine (B1218219) ligand (e.g., triphenylphosphine).

Reagents: The alkene substrate, carbon monoxide (often at elevated pressure), and a source of protons, which can be water or an alcohol.

Conditions: The reaction is typically carried out in a suitable solvent at elevated temperatures.

This method provides a direct route from an easily accessible alkene to the desired carboxylic acid, making it an atom-economical choice.

Multi-Step Synthetic Strategies

Multi-step syntheses involve a sequence of reactions to build the target molecule, often through the formation and isolation of stable intermediates. This approach allows for greater flexibility and control over the construction of complex molecular architectures.

Intermediate Alcohol Formation and Subsequent Carboxylic Acid Introduction

A common and reliable multi-step strategy involves the synthesis of an alcohol intermediate, which is then oxidized to the corresponding carboxylic acid. For the target molecule, the key intermediate would be 3-(1-methylcyclohexyl)propan-1-ol.

The synthesis can be broken down into two main stages:

Synthesis of 3-(1-methylcyclohexyl)propan-1-ol: This alcohol can be prepared through several routes. One method involves the hydrogenation of phenyl-substituted alkanols. For example, 3-cyclohexyl-1-propanol can be obtained by the hydrogenation of hydrocinnamic alcohol. perfumerflavorist.com A similar approach could be adapted starting from a precursor like 3-(1-methylphenyl)propan-1-ol. Alternatively, Grignard reagents can be used. The reaction of 1-methylcyclohexylmagnesium bromide with an epoxide like oxirane would yield 2-(1-methylcyclohexyl)ethanol, which could be extended to the propanol (B110389) through further steps.

Oxidation of the Alcohol: Once the primary alcohol, 3-(1-methylcyclohexyl)propan-1-ol, is obtained and purified, it can be oxidized to the target carboxylic acid. matrix-fine-chemicals.com This is a standard transformation in organic synthesis. chemguide.co.uk Strong oxidizing agents are required for the complete oxidation of a primary alcohol to a carboxylic acid. issr.edu.kh Common reagents for this step include:

Potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution.

Chromic acid (H₂CrO₄), often generated in situ from potassium dichromate (K₂Cr₂O₇) and sulfuric acid (H₂SO₄). stackexchange.comsavemyexams.com

Jones reagent (CrO₃ in acetone/sulfuric acid).

The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. chemguide.co.uk

Table 2: Common Oxidizing Agents for Primary Alcohols to Carboxylic Acids
Oxidizing AgentTypical ConditionsNotes
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Aqueous H₂SO₄, heat under refluxClassic, effective method. savemyexams.com
Potassium Permanganate (KMnO₄)Aqueous NaOH, heat, followed by acidic workupPowerful, but can sometimes cleave C-C bonds.
Jones Reagent (CrO₃ / H₂SO₄)Acetone solvent, room temperatureOxidation is typically fast and efficient. organic-chemistry.org

Wittig-Horner-Emmons Reaction Sequences

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method in organic synthesis for the formation of alkenes, particularly with a high degree of stereoselectivity, often favoring the (E)-isomer. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnih.gov Unlike the standard Wittig reaction, the HWE modification uses phosphonate esters, and the resulting phosphate (B84403) byproduct is water-soluble, which simplifies the purification process significantly. wikipedia.orgwpmucdn.com

A potential synthetic sequence for preparing this compound via the HWE reaction would begin with 1-methylcyclohexanone. The phosphonate carbanion is generated by treating a phosphonate ester, such as triethyl phosphonoacetate, with a suitable base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org This nucleophilic carbanion then attacks the carbonyl carbon of 1-methylcyclohexanone. The subsequent elimination of the phosphate group from the intermediate yields an α,β-unsaturated ester.

The resulting product, ethyl 2-(1-methylcyclohexylidene)acetate, requires further transformation to arrive at the target acid. The ester functionality is first hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions. Subsequently, the carbon-carbon double bond is reduced. This can be achieved through catalytic hydrogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the final saturated product, this compound.

Table 1: Proposed Horner-Wadsworth-Emmons Synthesis Pathway

StepReactantsReagents & ConditionsIntermediate/Product
1 1-Methylcyclohexanone, Triethyl phosphonoacetate1. NaH, Anhydrous THF2. Addition of ketoneEthyl (1-methylcyclohexylidene)acetate
2 Ethyl (1-methylcyclohexylidene)acetate1. NaOH (aq), Ethanol, Reflux2. HCl (aq)(1-Methylcyclohexylidene)acetic acid
3 (1-Methylcyclohexylidene)acetic acidH₂, Pd/C, Ethanol, RTThis compound

Oxidation Pathways (e.g., of 1-Methyl-1-acetylcyclohexane)

Oxidation reactions provide a direct route to carboxylic acids from various functional groups. For the synthesis of this compound, a plausible precursor is 1-methyl-1-acetylcyclohexane. A common method for converting methyl ketones to carboxylic acids is the haloform reaction.

In this pathway, 1-methyl-1-acetylcyclohexane is treated with a halogen (such as bromine or iodine) in the presence of a strong base, typically sodium hydroxide. The reaction proceeds through the formation of a trihalomethyl ketone intermediate. This intermediate is then cleaved by the hydroxide ion to form a haloform (e.g., bromoform (B151600) or iodoform) and the sodium salt of the desired carboxylic acid, sodium 3-(1-methylcyclohexyl)propanoate. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound. This method is often efficient for methyl ketones and can be a viable synthetic strategy.

Table 2: Synthesis via Oxidation of a Methyl Ketone

StepStarting MaterialReagents & ConditionsProduct
1 1-Methyl-1-acetylcyclohexane1. Br₂, NaOH (aq), Dioxane2. HeatSodium 3-(1-methylcyclohexyl)propanoate
2 Sodium 3-(1-methylcyclohexyl)propanoateHCl (aq), until pH ~2This compound

Industrial Production Processes and Optimization Studies

The transition of a synthetic route from a laboratory scale to an industrial process involves rigorous optimization to ensure economic viability, safety, and environmental sustainability. google.comquora.com For the production of this compound, several key parameters would be the focus of optimization studies, regardless of the chosen synthetic pathway (HWE or oxidation).

Key Optimization Parameters:

Catalyst Selection and Loading: In processes involving catalysis, such as the hydrogenation step in the HWE sequence, selecting a highly active and robust catalyst is crucial. Studies would focus on comparing different catalysts (e.g., Pd/C, PtO₂, Raney Nickel), optimizing catalyst loading to minimize cost without sacrificing reaction rate, and evaluating catalyst lifecycle and potential for recycling.

Solvent and Reagent Choice: The choice of solvents and reagents is dictated by cost, safety, environmental impact, and ease of separation. In an industrial setting, replacing hazardous solvents like THF with greener alternatives would be a priority. Similarly, using less expensive and safer bases in the HWE reaction or oxidizing agents in the oxidation pathway would be investigated.

Reaction Conditions: Temperature, pressure, and reaction time are critical variables that directly influence reaction yield, selectivity, and energy consumption. Optimization studies, often employing Design of Experiments (DoE) methodologies, would be conducted to identify the optimal conditions that maximize throughput and product purity while minimizing energy costs and byproduct formation.

Downstream Processing and Purification: Developing an efficient and scalable purification protocol is essential. For this compound, this could involve techniques like fractional distillation, melt crystallization, or reactive extraction. The goal is to achieve the desired product purity with minimal product loss and at the lowest possible cost. For instance, the water-soluble nature of the phosphate byproduct in the HWE reaction is a significant advantage for industrial-scale purification. wikipedia.org

Table 3: Industrial Process Optimization Considerations

ParameterObjectiveExamples of Variables to StudyImpact on Process
Raw Materials Minimize cost and environmental impactSourcing of starting materials, use of recycled reagentsReduces overall production cost and waste generation
Reaction Kinetics Maximize throughput and yieldCatalyst type, concentration, temperature, pressureHigher efficiency, shorter batch times, lower energy use
Process Control Ensure consistency and safetyAutomated monitoring of pH, temperature, and pressureImproved product quality, prevention of runaway reactions
Purification Achieve high purity with minimal lossDistillation parameters, choice of crystallization solventHigher value product, reduced waste streams

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 1 Methylcyclohexyl Propanoic Acid

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that undergoes a variety of transformations. The presence of the bulky 1-methylcyclohexyl group, however, can introduce significant steric hindrance, influencing reaction rates and, in some cases, necessitating modified reaction conditions.

Esterification Reaction Mechanisms

Esterification of 3-(1-Methylcyclohexyl)propanoic acid can be achieved through several methods, with the Fischer esterification being a common acid-catalyzed approach. masterorganicchemistry.com This reaction involves the condensation of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. jk-sci.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which results in a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Due to the steric hindrance presented by the 1-methylcyclohexyl group, the rate of Fischer esterification of this compound may be slower compared to less hindered carboxylic acids. jk-sci.com To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orgjk-sci.com Alternative methods for the esterification of sterically hindered carboxylic acids include the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent or conversion to the acid chloride followed by reaction with an alcohol.

Table 1: Key Steps in Fischer Esterification of this compound

StepDescriptionIntermediate/Product
1Protonation of carbonyl oxygenActivated carboxylic acid
2Nucleophilic attack by alcoholTetrahedral intermediate
3Proton transferTetrahedral intermediate with a good leaving group
4Elimination of waterProtonated ester
5DeprotonationEster

Reduction Mechanisms (e.g., to Aldehydes and Alcohols)

The reduction of this compound to its corresponding primary alcohol, 3-(1-methylcyclohexyl)propan-1-ol, is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.comchemistrysteps.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comkhanacademy.org

The mechanism for the reduction of a carboxylic acid with LiAlH₄ involves the following steps:

Deprotonation: LiAlH₄ is a strong base and initially deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. chemistrysteps.com

Coordination and Hydride Transfer: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. This is followed by the transfer of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Elimination: The tetrahedral intermediate collapses, eliminating an aluminate species to form an aldehyde intermediate. chemistrysteps.com

Further Reduction: The aldehyde formed is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide. chemistrysteps.comchemguide.co.uk

Protonation: An acidic workup is required to protonate the resulting alkoxide to yield the primary alcohol. chemguide.co.uk

It is not possible to stop the reduction at the aldehyde stage when using LiAlH₄ because aldehydes are more reactive towards reduction than carboxylic acids. chemistrysteps.comchemguide.co.uk Selective reduction of a carboxylic acid to an aldehyde requires specialized, sterically hindered reducing agents.

Table 2: Reagents for the Reduction of Carboxylic Acids

ReagentProduct with this compoundNotes
Lithium aluminum hydride (LiAlH₄)3-(1-methylcyclohexyl)propan-1-olStrong reducing agent; requires anhydrous conditions and an acidic workup. byjus.comchemguide.co.uk
Sodium borohydride (NaBH₄)No reactionNot strong enough to reduce carboxylic acids. chemistrysteps.comkhanacademy.org
Borane (BH₃)3-(1-methylcyclohexyl)propan-1-olCan be used as an alternative to LiAlH₄. khanacademy.org

Acid Halide and Anhydride (B1165640) Formation Mechanisms

Acid Halide Formation:

This compound can be converted to its corresponding acid chloride, 3-(1-methylcyclohexyl)propanoyl chloride, using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uk

The mechanism with thionyl chloride proceeds as follows:

Nucleophilic Attack: The hydroxyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, with subsequent loss of a chloride ion.

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

Chloride Attack and Elimination: The chloride ion released in the first step acts as a nucleophile and attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which then decomposes to sulfur dioxide (SO₂) and another chloride ion.

Deprotonation: The protonated acid chloride is deprotonated to give the final product.

The formation of gaseous byproducts (SO₂ and HCl) drives this reaction to completion. chemguide.co.uk

Acid Anhydride Formation:

Acid anhydrides can be formed from carboxylic acids, though the direct dehydration of two molecules of this compound would require high temperatures and is generally not a practical laboratory method. A more common approach is the reaction of the corresponding acid chloride with a carboxylate salt. wikipedia.org

The mechanism involves:

Nucleophilic Attack: The carboxylate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. wikipedia.org

Tetrahedral Intermediate: A tetrahedral intermediate is formed. wikipedia.org

Chloride Elimination: The intermediate collapses, eliminating the chloride ion as the leaving group to form the acid anhydride. wikipedia.org

Nucleophilic Acyl Substitution Pathways

The reactions described in the preceding sections, such as esterification and acid halide formation, are examples of a broader class of reactions known as nucleophilic acyl substitution. jackwestin.com In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. The general mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated form), leading to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

For carboxylic acids, the hydroxyl group is a poor leaving group. Therefore, the reaction is often catalyzed by an acid to protonate the hydroxyl group, converting it into a better leaving group (water). masterorganicchemistry.com Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride, where the chloride ion is an excellent leaving group. wikipedia.org The steric bulk of the 1-methylcyclohexyl group can hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the rate of nucleophilic acyl substitution reactions. spcmc.ac.in

Cyclohexyl Moiety Reaction Mechanisms

The 1-methylcyclohexyl group in this compound is a saturated alkyl substituent. As such, the cyclohexane (B81311) ring is generally unreactive towards many common reagents under normal conditions.

Oxidative Transformations of Cyclohexane Derivatives

The oxidation of cyclohexane derivatives is a critical area of study, with implications for understanding the stability and degradation pathways of cyclic alkanes. While specific oxidative studies on this compound are not extensively documented in publicly available literature, the behavior of related cyclohexane compounds, particularly methylcyclohexane (B89554), offers valuable insights.

The oxidation of cycloalkanes can be initiated by various oxidizing agents and conditions, often proceeding through radical mechanisms. The tertiary C-H bond in the 1-methylcyclohexyl moiety of the target molecule is, in principle, more susceptible to radical abstraction than the secondary C-H bonds of the cyclohexane ring. This is due to the greater stability of the resulting tertiary radical.

Studies on the oxidation of methylcyclohexane have shown that the reaction can yield a variety of products, including alcohols, ketones, and ring-opened dicarboxylic acids. The distribution of these products is highly dependent on the catalyst, oxidant, and reaction conditions such as temperature and pressure. For instance, the oxidation of methylcyclohexane can lead to the formation of 1-methylcyclohexanol (B147175) and various methylcyclohexanones. More aggressive oxidation can result in the cleavage of the cyclohexane ring, leading to the formation of dicarboxylic acids.

The presence of the propanoic acid side chain in this compound would likely influence the regioselectivity of oxidation. The electron-withdrawing nature of the carboxylic acid group might have a modest effect on the reactivity of the adjacent cyclohexane ring. However, the primary site of initial oxidative attack is still anticipated to be the tertiary C-H bond due to the inherent stability of the resulting tertiary radical.

Table 1: Potential Oxidative Transformation Products of Cyclohexane Derivatives
Starting MaterialOxidizing Agent/ConditionsPotential Products
MethylcyclohexaneVarious (e.g., O₂, catalysts)1-Methylcyclohexanol, Methylcyclohexanones, Ring-opened dicarboxylic acids
CyclohexaneVariousCyclohexanol, Cyclohexanone, Adipic acid

Rearrangement Reactions and Carbon Skeleton Transformations

The carbon skeleton of this compound, particularly the 1-methylcyclohexyl moiety, is susceptible to rearrangement reactions, especially under acidic conditions that can generate a carbocation at the tertiary center. These transformations can lead to significant changes in the molecular structure, including ring contraction.

A key potential rearrangement for this system is the transformation of the 1-methylcyclohexyl cation into a more stable or rearranged carbocation. Computational studies have investigated the rearrangement of the 1-methylcyclohexyl cation to the 1,2-dimethylcyclopentyl cation. researchgate.net This type of rearrangement, a form of the well-known Wagner-Meerwein rearrangement, is driven by the formation of a more stable carbocation or the relief of ring strain.

The proposed mechanism for this rearrangement involves a 1,2-alkyl shift. Upon formation of the tertiary carbocation at the C1 position of the cyclohexane ring (for instance, through protonation of a precursor alcohol followed by loss of water, or other carbocation-generating methods), a bond from an adjacent carbon (C2) can migrate to the cationic center. This migration can lead to the contraction of the six-membered ring into a five-membered ring with two methyl substituents. Theoretical calculations suggest that there are different pathways for this rearrangement, with varying energy barriers. researchgate.net

The presence of the propanoic acid side chain could potentially influence the stability and reactivity of the carbocation intermediate, but the fundamental driving forces for such skeletal rearrangements are expected to remain. The formation of a cyclopentyl derivative from a cyclohexyl precursor represents a significant transformation of the carbon skeleton.

Table 2: Key Concepts in Rearrangement Reactions
Rearrangement TypeDescriptionDriving Force
Wagner-Meerwein RearrangementA 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation center.Formation of a more stable carbocation, relief of ring strain.
Ring ContractionA rearrangement that results in a decrease in the number of atoms in a ring.Often driven by the formation of a more stable carbocation on a smaller ring or with different substitution patterns.

Derivatization Studies and Functional Group Interconversions of 3 1 Methylcyclohexyl Propanoic Acid

Ester Derivatization for Synthetic Applications

The conversion of 3-(1-methylcyclohexyl)propanoic acid to its corresponding esters is a fundamental transformation in organic synthesis. Esters are often used as protecting groups for carboxylic acids, as key intermediates in the synthesis of more complex molecules, and as compounds with unique properties in materials science and pharmacology.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. aocs.org The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. aocs.org

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. Reagents like 1,1'-carbonyldiimidazole (B1668759) can activate the carboxylic acid by forming an imidazolide (B1226674) intermediate. This highly reactive species then readily reacts with an alcohol to form the desired ester. aocs.org Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the condensation of the carboxylic acid and alcohol. aocs.org

The choice of alcohol dictates the resulting ester. For example, reaction with methanol (B129727) yields the methyl ester, while reaction with ethanol (B145695) produces the ethyl ester. These derivatizations are essential for applications where the volatility, solubility, or reactivity of the parent acid needs to be modified.

Table 1: Common Methods for Esterification of this compound

MethodReagentsTypical ConditionsByproducts
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)RefluxWater
Imidazolide Formation1,1'-Carbonyldiimidazole, AlcoholRoom TemperatureImidazole, CO₂
DCC CouplingDicyclohexylcarbodiimide (DCC), Alcohol, DMAP (catalyst)Room TemperatureDicyclohexylurea (DCU)
AlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃)VariesSalt (e.g., KI)

Amide and Nitrile Derivative Synthesis

Amides are another important class of derivatives of this compound. They are prevalent in biological systems and are key structural motifs in many pharmaceuticals. The most direct method for amide synthesis is the reaction of the carboxylic acid with an amine. However, this reaction is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt.

To facilitate amide bond formation under milder conditions, the carboxylic acid is typically activated first. This can be achieved by converting it into a more reactive species, such as an acid chloride (see section 4.3), which then readily reacts with an amine. Alternatively, coupling agents similar to those used in esterification, such as DCC or other carbodiimides, can be used to promote the reaction between the carboxylic acid and the amine.

Nitriles can be synthesized from the primary amide derivative of this compound through a dehydration reaction. libretexts.org Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). libretexts.orgcommonorganicchemistry.com The reaction involves the elimination of a molecule of water from the primary amide to form the carbon-nitrogen triple bond of the nitrile. commonorganicchemistry.com This conversion is a valuable synthetic route for introducing a cyano group, which can be further transformed into other functional groups like amines or carboxylic acids. libretexts.org

Table 2: Synthesis of Amide and Nitrile Derivatives

DerivativeStarting MaterialReagentsKey Transformation
AmideThis compoundAmine, Coupling Agent (e.g., DCC) or conversion to Acid ChlorideFormation of Amide Bond
Nitrile3-(1-Methylcyclohexyl)propanamideDehydrating Agent (e.g., POCl₃, SOCl₂)Dehydration of Primary Amide

Conversion to Acid Chlorides and Anhydrides

Acid chlorides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis. 3-(1-Methylcyclohexyl)propanoyl chloride can be readily prepared by reacting this compound with a chlorinating agent. The most commonly used reagent for this purpose is thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com The reaction proceeds efficiently, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acid chloride. youtube.comchemguide.co.uk

Other reagents that can be used to synthesize acid chlorides include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk When PCl₅ is used, the byproducts are phosphorus oxychloride (POCl₃) and HCl. chemguide.co.uk With PCl₃, the byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk The choice of reagent can depend on the specific requirements of the subsequent reaction and the desired purity of the product.

Acid anhydrides are another class of reactive carboxylic acid derivatives. A symmetrical anhydride of this compound can be formed by reacting the acid chloride with a carboxylate salt of the parent acid. Alternatively, anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent, although this method is more common for the synthesis of cyclic anhydrides from dicarboxylic acids.

Table 3: Reagents for Acid Chloride Synthesis

ReagentFormulaByproducts
Thionyl ChlorideSOCl₂SO₂, HCl
Phosphorus(V) ChloridePCl₅POCl₃, HCl
Phosphorus(III) ChloridePCl₃H₃PO₃

Preparation of Other Functionalized Analogs

Further functionalization can be envisioned at other positions of the molecule, although this often requires more complex, multi-step synthetic sequences. For example, reactions involving the cyclohexyl ring would typically necessitate starting from a functionalized cyclohexane (B81311) precursor before the construction of the propanoic acid side chain. The synthesis of analogs with modifications on the aliphatic chain or the ring system allows for the exploration of structure-activity relationships in various chemical and biological contexts.

Catalytic Transformations Involving 3 1 Methylcyclohexyl Propanoic Acid and Its Analogs

Heterogeneous Catalysis in Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of propanoic acid derivatives, primarily due to the ease of catalyst separation and recycling, which aligns with the principles of green chemistry. mdpi.com Solid acid catalysts, such as polymer-supported sulphonic acids and heteropolyacids (HPAs), are prominent in these applications.

Heteropolyacids are noted for their strong Brønsted acidity, often exceeding that of traditional mineral acids, which allows them to catalyze reactions like esterification and the synthesis of heterocyclic compounds with high efficiency. iitm.ac.inmdpi.com They can be supported on materials like silica (B1680970) to enhance their surface area and stability. iitm.ac.in The catalytic activity of HPAs is tunable by altering their chemical composition. mdpi.com For instance, in the synthesis of 3,1,5-benzoxadiazepine derivatives, Preyssler's anion, H₁₄[NaP₅W₃₀O₁₁₀], demonstrated superior activity compared to other Keggin-type HPAs. mdpi.com Another example is the esterification of propanoic acid with various alcohols over a fibrous polymer-supported sulphonic acid catalyst, which proved to be both active and stable across multiple experiments. researchgate.net

The use of macroporous resin catalysts like Amberlyst® A21 has been effective in promoting thia-Michael additions under solvent-free conditions, showcasing the versatility of heterogeneous systems. mdpi.com These catalysts are easily recoverable and can be reused for several cycles without a significant loss in activity. mdpi.comtandfonline.com

Table 1: Examples of Heterogeneous Catalysts in Transformations of Propanoic Acid and Analogs


Catalyst TypeReactionKey FindingsReference
Heteropolyacids (HPAs)Synthesis of coumarins and benzoxadiazepinesExhibit stronger acidity and higher catalytic activity than conventional catalysts; catalyst nature (e.g., Preyssler vs. Keggin) impacts yield significantly.[3, 24]
Polymer-supported sulphonic acid (Smopex-101)Esterification of propanoic acidCatalyst is active and stable; reaction kinetics can be modeled using Langmuir–Hinshelwood and adsorption-based models.
Amberlyst® A21Thia-Michael additionEfficient under solvent-free conditions; catalyst is easily recyclable for multiple runs. rsc.org

Homogeneous Catalysis for Specific Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is often employed for transformations requiring high selectivity and mild reaction conditions. mdpi.com Palladium-based catalysts are particularly effective in the synthesis of 2-aryl propionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) and valuable chemical intermediates. mdpi.com

Asymmetric Catalysis in the Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of propanoic acids is crucial for pharmaceutical applications, where often only one enantiomer exhibits the desired biological activity. Asymmetric catalysis is the most efficient method for producing such enantiomerically pure compounds. The asymmetric Mannich reaction stands out as a fundamental carbon-carbon bond-forming reaction for synthesizing chiral β-amino carbonyl compounds, which are versatile precursors to other chiral molecules, including amino acids and nitrogen-containing heterocycles. eurjchem.com

Various catalytic systems, including metal-based complexes and organocatalysts, have been developed to control the stereochemistry of the Mannich reaction. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. eurjchem.com The resulting β-amino carbonyl structures can then be further transformed into chiral propanoic acid derivatives.

Photocatalytic Approaches in Propanoic Acid Synthesis

Photocatalysis represents a sustainable and green approach for chemical synthesis, utilizing light energy to drive chemical reactions at ambient temperature and pressure. researchgate.net Recent research has demonstrated the feasibility of producing propionic acid from plastic waste through photocatalysis. nih.gov In one study, titania-supported atomically dispersed palladium (Pd₁-TiO₂) species were used to convert succinic acid, a model compound for pretreated plastic waste, into propionic acid and ethylene. nih.gov

The mechanism involves the generation of electron-hole pairs in the TiO₂ support upon photoexcitation. The holes, or the hydroxyl radicals they generate, drive the oxidative decarboxylation of the substrate to form propionic acid radicals. These radicals can then be hydrogenated to yield propionic acid. nih.gov The atomically dispersed palladium sites play a crucial role by trapping electrons and boosting the oxidation of the substrate. nih.gov Other photocatalytic systems, such as those based on perovskite nanocrystals, are also being explored for various organic transformations, including those that could lead to propanoic acid derivatives. acs.org

Role of Specific Catalysts (e.g., Ruthenium, Palladium, Heteropolyacids)

The choice of catalyst is paramount in directing the synthesis and transformation of 3-(1-methylcyclohexyl)propanoic acid and its analogs. Specific metals and catalyst families exhibit unique reactivity profiles.

Ruthenium: Ruthenium catalysts are highly effective for hydrogenation and C-H bond functionalization. In the synthesis of 3-cyclohexylpropionic acid, a direct analog of the target molecule, a ruthenium-on-carbon (Ru/C) catalyst is used for the hydrogenation of the aromatic ring of cinnamic acid. google.com Ruthenium complexes are also widely used for the directed C-H arylation and alkylation of carboxylic acids, allowing for the introduction of functional groups at specific positions, which is a powerful strategy for creating diverse derivatives. nih.govnih.gov For example, ruthenium can catalyze the ortho C-H arylation of benzoic acid derivatives with aryl halides. nih.gov

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. rsc.org As mentioned, palladium catalysts are instrumental in the synthesis of 2-aryl propionic acids via Heck coupling and carbonylation reactions. mdpi.com Furthermore, palladium-based systems have been developed for the direct esterification of carboxylic acids with aryl iodides, a reaction that is typically challenging. nagoya-u.ac.jp The versatility of palladium also extends to the arylation of biological compounds like eugenol (B1671780) and linalool, demonstrating its utility in functionalizing complex natural product scaffolds that may be precursors to propanoic acid analogs. mdpi.com

Heteropolyacids (HPAs): HPAs function as highly effective and reusable solid acid catalysts. researchgate.net Their primary role is in catalyzing reactions that require strong Brønsted acidity, such as esterifications, dehydrations, and Friedel-Crafts alkylations. iitm.ac.inresearchgate.net In the context of propanoic acid synthesis, HPAs can be used to catalyze the esterification of the carboxylic acid group or to promote cyclization reactions in the synthesis of heterocyclic derivatives. researchgate.netconicet.gov.ar Their unique properties, including high proton mobility and structural stability, make them excellent "green" catalysts for a wide range of organic transformations. mdpi.comconicet.gov.ar

Table 2: Summary of Specific Catalyst Roles


CatalystCatalyst TypePrimary Role/ReactionExample ApplicationReference
RutheniumHeterogeneous (Ru/C) or Homogeneous ComplexHydrogenation, C-H Functionalization (Arylation/Alkylation)Synthesis of 3-cyclohexylpropionic acid via hydrogenation of cinnamic acid.[7, 12]
PalladiumHomogeneous ComplexCross-Coupling (Heck), Carbonylation, EsterificationSynthesis of 2-aryl propionic acids from aryl halides and ethylene.[9, 18]
Heteropolyacids (HPAs)Heterogeneous Solid AcidEsterification, Cyclization, AlkylationEsterification of propanoic acid with alcohols.[3, 27]

Stereochemical Investigations of 3 1 Methylcyclohexyl Propanoic Acid

Chirality and Stereoisomerism of the 1-Methylcyclohexyl Moiety

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. quora.com Molecules that possess this property are called chiral and exist as a pair of enantiomers. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. youtube.com

An analysis of the structure of 3-(1-Methylcyclohexyl)propanoic acid reveals that the molecule itself is achiral. The key carbon atom in the 1-methylcyclohexyl moiety is the quaternary carbon at position 1 (C1). This carbon is bonded to four groups:

A methyl group (-CH₃)

A propanoic acid group (-CH₂CH₂COOH)

The C2 atom of the cyclohexane (B81311) ring (-CH₂-)

The C6 atom of the cyclohexane ring (-CH₂-)

For C1 to be a stereocenter, all four groups must be different. However, in an unsubstituted cyclohexane ring, the path from C1 through C2 is identical to the path from C1 through C6. This symmetry means that the molecule has an internal plane of symmetry that passes through the methyl group, the C1 and C4 atoms of the ring, and the propanoic acid side chain. Consequently, the molecule is superimposable on its mirror image and is achiral, meaning it does not have enantiomers.

Stereoisomerism would arise in the 1-methylcyclohexyl moiety if the symmetry of the cyclohexane ring were broken by the introduction of one or more additional substituents. For instance, if a substituent were placed at the C2, C3, or C4 position, it would render the paths around the ring from C1 different, potentially making C1 a stereocenter. Furthermore, the carbon atom bearing the new substituent would also likely become a stereocenter.

This would lead to the existence of multiple stereoisomers, including enantiomers and diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org In substituted cyclohexanes, this often manifests as cis-trans isomerism.

Table 1: Stereoisomerism in Substituted Cyclohexane Derivatives

Compound Type Number of Stereocenters Type of Isomers Notes
1,2-Disubstituted Cyclohexane 2 Enantiomers and a meso compound (for cis isomer if substituents are identical) or Enantiomers and Diastereomers The cis isomer can be achiral (meso) if a plane of symmetry exists. The trans isomer exists as a pair of enantiomers. libretexts.org
1,3-Disubstituted Cyclohexane 2 Enantiomers and a meso compound (for cis isomer if substituents are identical) or Enantiomers and Diastereomers The cis isomer is typically a meso compound if the substituents are the same. The trans isomer is chiral. libretexts.org

Enantioselective Synthesis Strategies and Methodologies

Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially results in one enantiomer over the other. nih.gov Since this compound is achiral, these methods are not applicable for its synthesis. However, they are crucial for producing enantiomerically pure chiral derivatives of this compound. Key strategies include:

Catalytic Asymmetric Synthesis: This is one of the most efficient methods, utilizing a small amount of a chiral catalyst to generate a large quantity of a chiral product. For synthesizing chiral molecules with a cyclohexane ring, methods like asymmetric rhodium-catalyzed 1,4-addition reactions to cyclohexenones can be employed to introduce substituents with high stereocontrol. mdpi.com

Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the reaction to proceed stereoselectively. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The SAMP/RAMP hydrazone methodology is a well-known example used in asymmetric synthesis.

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is incorporated into the final product through a series of chemical modifications.

The choice of methodology depends on the specific target molecule, the desired level of enantiomeric purity (enantiomeric excess, or ee), and the scalability of the reaction.

Table 2: Comparison of Enantioselective Synthesis Strategies

Strategy Principle Advantages Disadvantages
Catalytic Asymmetric Synthesis A chiral catalyst creates a chiral environment for the reaction. High efficiency (low catalyst loading), broad substrate scope. Catalyst development can be complex and expensive.
Chiral Auxiliary A covalently bonded chiral group directs stereochemistry. High stereoselectivity, predictable outcomes. Requires additional steps for attachment and removal of the auxiliary.

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products. | Access to 100% enantiomerically pure starting materials. | Limited to the structures and stereochemistries available in nature. |

Diastereomeric Resolution and Separation Techniques

When a chemical synthesis produces a 50:50 mixture of two enantiomers, it is known as a racemic mixture. libretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org Resolution is the process of separating these enantiomers. libretexts.org

The most common method for resolving a racemic mixture of a carboxylic acid involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org This is typically achieved by reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org

The process involves the following steps:

Salt Formation: The racemic carboxylic acid (a mixture of R-acid and S-acid) is treated with a single enantiomer of a chiral base (e.g., R-base). This reaction forms a mixture of two diastereomeric salts: (R-acid•R-base) and (S-acid•R-base).

Separation: Because these salts are diastereomers, they have different solubilities. This difference allows for their separation by fractional crystallization. One diastereomeric salt will crystallize out of the solution while the other remains dissolved. libretexts.org

Regeneration: After separation, the pure diastereomeric salts are treated with a strong acid (like HCl) to break the ionic bond and regenerate the individual, enantiomerically pure carboxylic acids and the chiral resolving agent. libretexts.org

Commonly used chiral resolving agents for acidic compounds are naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org Chromatographic methods, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), can also be used to separate enantiomers directly. nih.govmdpi.com

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent Type Source
(+)- and (-)-Brucine Chiral Amine (Alkaloid) Natural (Strychnos nux-vomica)
(+)- and (-)-Strychnine Chiral Amine (Alkaloid) Natural (Strychnos nux-vomica)
(+)- and (-)-Quinine Chiral Amine (Alkaloid) Natural (Cinchona tree bark)
(R)- and (S)-1-Phenylethanamine Chiral Amine Synthetic

Absolute Configuration Assignment using Spectroscopic Methods

Determining the absolute configuration of a chiral molecule means assigning the precise three-dimensional arrangement of its atoms, typically using the Cahn-Ingold-Prelog (R/S) nomenclature. While resolution separates enantiomers, it does not identify which is the R-enantiomer and which is the S-enantiomer. This assignment requires specialized analytical techniques.

For chiral carboxylic acids and their derivatives, several spectroscopic methods are employed:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It provides a direct visualization of the molecule's three-dimensional structure. The technique requires the formation of a high-quality single crystal, often of a derivative made with a molecule of known absolute configuration. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a widely used method where a chiral acid is converted into diastereomeric esters or amides by reacting it with a CDA of known absolute configuration, such as Mosher's acid or (R)- and (S)-2-phenyl-1-cyclohexanol. nih.govacs.orgresearchgate.net The NMR spectra of the resulting diastereomers will show different chemical shifts (Δδ) for the protons near the stereocenter. By analyzing these differences and using established models, the absolute configuration of the original acid can be deduced. nih.govresearchgate.net

Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of the wavelength of light.

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light. mdpi.com The resulting spectrum, known as a Cotton effect, can be compared to theoretically calculated spectra for the R and S configurations to make an assignment.

Table 4: Methods for Absolute Configuration Determination

Method Principle Requirement Advantage/Disadvantage
X-ray Crystallography Diffraction of X-rays by a single crystal. A suitable single crystal of the compound or a derivative. Unambiguous and definitive; Crystal growth can be a major challenge.
NMR with CDAs Formation of diastereomers with distinct NMR signals. Enantiopure sample, suitable chiral derivatizing agent. Requires only small amounts of sample; Relies on conformational models. nih.govresearchgate.net

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light. | Chiral molecule with a chromophore near the stereocenter. | Non-destructive, sensitive; Requires computational support for reliable assignment. mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of 3 1 Methylcyclohexyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(1-Methylcyclohexyl)propanoic acid, providing insights into the connectivity of atoms and the conformational dynamics of the molecule. Both ¹H and ¹³C NMR are employed to map out the carbon and proton environments within the structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons of the cyclohexyl ring would likely appear as a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 1.6 ppm. The methyl group (CH₃) attached to the quaternary carbon of the cyclohexane (B81311) ring would present as a sharp singlet, anticipated around 0.9-1.2 ppm, due to the absence of adjacent protons for coupling. The methylene (B1212753) protons of the propanoic acid chain (–CH₂–CH₂–COOH) are expected to appear as two distinct multiplets. The methylene group adjacent to the cyclohexyl ring would likely resonate at a slightly different chemical shift than the one adjacent to the carboxyl group. The acidic proton of the carboxylic acid (–COOH) is predicted to be the most downfield signal, appearing as a broad singlet, typically in the range of 10-13 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, with a distinct signal for each unique carbon atom. The quaternary carbon of the cyclohexyl ring bonded to the methyl group and the propanoic acid chain would appear in the aliphatic region. The carbons of the cyclohexyl ring will have characteristic shifts, and the methyl carbon will be observed at a higher field. The two methylene carbons of the propanoic acid chain will have distinct chemical shifts, and the carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 170-180 ppm.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the conformational preferences of the cyclohexyl ring and the spatial relationships between the substituents. These studies can help determine the preferred chair conformation and the axial or equatorial orientation of the propanoic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexyl CH₂1.2 - 1.6 (m)22 - 40
Methyl CH₃0.9 - 1.2 (s)25 - 30
Propanoic CH₂ (α to COOH)2.2 - 2.5 (t)30 - 35
Propanoic CH₂ (β to COOH)1.5 - 1.8 (m)25 - 30
Carboxylic Acid OH10 - 13 (br s)-
Carbonyl C=O-170 - 180
Quaternary Cyclohexyl C-35 - 45

Note: (s) = singlet, (t) = triplet, (m) = multiplet, (br s) = broad singlet. Predicted values are based on general principles and data for analogous structures.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. For this compound (C₁₀H₁₈O₂), the expected molecular weight is approximately 170.25 g/mol . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which provides a highly accurate molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion will provide valuable structural information. Key fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group or parts of the alkyl chain. For this compound, characteristic fragmentation patterns would include:

Loss of the propanoic acid side chain: Cleavage of the bond between the cyclohexyl ring and the propanoic acid chain would result in a fragment corresponding to the 1-methylcyclohexyl cation.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule and the formation of a characteristic fragment ion.

Decarboxylation: The loss of a carboxyl radical (•COOH) or carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids.

Table 2: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Description
170[C₁₀H₁₈O₂]⁺Molecular Ion
155[C₉H₁₅O₂]⁺Loss of methyl group (CH₃)
125[C₉H₁₇]⁺Loss of carboxyl group (COOH)
97[C₇H₁₃]⁺1-Methylcyclohexyl cation
81[C₆H₉]⁺Cyclohexenyl fragment

Chromatographic Separations (HPLC, GC-MS, LC-GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, ensuring the purity of the compound and enabling its detection in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of carboxylic acids. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxyl group and improve peak shape. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is often required before GC analysis. This compound can be converted to a more volatile ester, such as its methyl or silyl (B83357) ester, prior to injection. The GC separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides definitive identification of the compound based on its retention time and mass spectrum.

Liquid Chromatography-Gas Chromatography (LC-GC): LC-GC is a powerful two-dimensional separation technique that can be used for the analysis of complex samples. In the context of this compound, an LC step could be used for initial sample cleanup and fractionation, followed by the transfer of the relevant fraction to a GC system for high-resolution separation and analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

The most prominent features in the IR spectrum would be:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch: Sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the cyclohexyl ring and the propanoic acid chain.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Alkyl C-HStretch2850 - 2960Strong
Carbonyl C=OStretch1700 - 1725Strong, Sharp
C-OStretch1210 - 1320Medium
O-HBend920 - 950Broad, Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information about its solid-state structure.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclohexyl ring (e.g., chair, boat) and the orientation of the substituents in the crystal lattice.

Intermolecular interactions: The nature of the intermolecular forces, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures in the solid state. This would provide insight into the crystal packing.

While no specific crystallographic data for this compound is currently available, studies on similar long-chain and alicyclic carboxylic acids have shown a common tendency to form hydrogen-bonded dimers that pack in layered structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. This analysis serves as a crucial verification of the compound's empirical and molecular formula.

For a compound with the molecular formula C₁₀H₁₈O₂, the theoretical elemental composition is:

Carbon (C): 70.54%

Hydrogen (H): 10.66%

Oxygen (O): 18.80%

The experimental results from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and elemental composition of the synthesized or isolated compound.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.0110120.1070.54
HydrogenH1.011818.1810.66
OxygenO16.00232.0018.80
Total 170.28 100.00

Computational and Theoretical Chemistry Studies of 3 1 Methylcyclohexyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on 3-(1-Methylcyclohexyl)propanoic acid were identified in the conducted search. DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Such calculations could, in principle, provide valuable insights into the compound's reactivity, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. However, at present, there are no available published data detailing these properties for this compound.

Molecular Modeling and Conformational Analysis

There are no specific molecular modeling or conformational analysis studies for this compound reported in the reviewed literature. Molecular modeling techniques, including force field methods, are essential for exploring the potential energy surface of a molecule and identifying its stable conformers. For this compound, this would involve analyzing the different spatial arrangements of the propanoic acid chain relative to the 1-methylcyclohexyl group. Without dedicated studies, information on the preferred conformations and the energy barriers between them remains undetermined.

Simulations for Reaction Pathway Elucidation and Transition State Analysis

A search for simulations elucidating reaction pathways and analyzing transition states involving this compound yielded no results. Computational methods are frequently employed to map out the energetic profiles of chemical reactions, locate transition state structures, and calculate activation energies. Such studies would be crucial for understanding the mechanisms of reactions in which this compound might participate. The absence of this research means that the mechanistic details of its potential chemical transformations have not been computationally explored.

Computational Approaches to Spectroscopic Data Interpretation

No computational studies focused on the interpretation of spectroscopic data for this compound were found. Theoretical calculations, often using DFT, are a standard tool for predicting vibrational frequencies (IR and Raman), as well as NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of spectral features and to confirm the molecular structure. As no such computational analyses have been published, a theoretical basis for the interpretation of the spectroscopic properties of this compound is not available.

Applications As Precursors and Building Blocks in Complex Organic Synthesis

Role in the Synthesis of Advanced Organic Intermediates

There is no available scientific literature that describes or documents the use of 3-(1-Methylcyclohexyl)propanoic acid as a key precursor for the synthesis of advanced organic intermediates. Synthetic chemistry literature often highlights versatile building blocks that can be elaborated into more complex structures. However, this specific compound has not been identified as such a precursor in the reviewed sources. The unique steric hindrance provided by the quaternary methyl group on the cyclohexane (B81311) ring might influence its reactivity in ways that have not yet been explored or reported in the context of synthesizing valuable intermediates.

Contribution to the Construction of Biologically Relevant Core Structures

Many biologically active molecules contain cyclic systems that are crucial for their therapeutic effects. Organic synthesis often targets the creation of these core structures. Despite the prevalence of cyclohexyl moieties in medicinal chemistry, there is no evidence in the literature of this compound contributing to the construction of any recognized biologically relevant core structures. Its potential as a scaffold or fragment in drug discovery remains undocumented.

Utility in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. Carboxylic acids are frequently used as one of the components in well-known MCRs such as the Ugi and Passerini reactions. However, a review of the literature on MCRs shows no specific mention or utilization of this compound. The steric bulk of the 1-methylcyclohexyl group might pose challenges or offer unique selectivities in such reactions, but this potential has not been explored or reported in published studies.

Historical Perspectives and Future Research Directions in 3 1 Methylcyclohexyl Propanoic Acid Chemistry

Evolution of Synthetic Strategies and Methodologies

Early approaches to similar structures often relied on multi-step sequences with harsh reaction conditions. However, the advancement of organic synthesis has introduced more efficient and milder alternatives. Plausible synthetic routes for 3-(1-Methylcyclohexyl)propanoic acid can be extrapolated from the synthesis of structurally related compounds.

One of the most direct conceptual approaches involves the homologation of a carboxylic acid, a reaction that extends a carbon chain by one unit. The Arndt-Eistert synthesis is a classic and effective method for this transformation. acs.orgnih.gov This process would begin with the readily accessible 1-methylcyclohexanecarboxylic acid. This starting material can be synthesized through various methods, including the carbonation of a Grignard reagent derived from 1-chloro-1-methylcyclohexane (B1295254) or through the oxidation of 1-methyl-1-acetylcyclohexane. orgsyn.org The Arndt-Eistert reaction sequence involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired this compound. nih.govnih.gov

Another versatile and historically significant method is the malonic ester synthesis . nih.govnih.govchemsrc.comfishersci.canih.gov This approach would utilize a 1-methylcyclohexyl halide, such as 1-bromo-1-methylcyclohexane, as a starting material. The halide would be reacted with the enolate of diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield the target propanoic acid. A significant advantage of this method is its ability to avoid over-alkylation. chemsrc.com

Modern synthetic chemistry offers additional pathways. For instance, a Grignard reagent prepared from a suitable 1-methylcyclohexyl halide could be reacted with carbon dioxide in a carboxylation reaction to form 1-methylcyclohexanecarboxylic acid, which could then be subjected to homologation as previously described. orgsyn.org

The following table summarizes potential synthetic strategies for this compound based on established methodologies for similar compounds.

Synthetic Strategy Starting Material Key Intermediates Key Reactions References
Arndt-Eistert Homologation1-Methylcyclohexanecarboxylic acid1-Methylcyclohexanecarbonyl chloride, DiazoketoneAcyl chloride formation, Wolff Rearrangement acs.orgnih.govnih.govnih.gov
Malonic Ester Synthesis1-Halo-1-methylcyclohexaneDiethyl (1-methylcyclohexyl)malonateEnolate alkylation, Hydrolysis, Decarboxylation nih.govnih.govchemsrc.comfishersci.canih.gov
Grignard Reagent Based Homologation1-Halo-1-methylcyclohexane1-Methylcyclohexanecarboxylic acidGrignard formation, Carboxylation, Homologation orgsyn.org

Emerging Research Areas in Alicyclic Propanoic Acid Derivatives

The field of alicyclic propanoic acid derivatives is continually expanding, driven by the search for novel molecules with unique properties and applications. Several emerging research areas hold significant promise for the future of compounds like this compound.

One of the most dynamic areas is the application of photocatalysis for C-H functionalization. acs.orgacs.orgbeilstein-journals.orgliverpool.ac.ukrsc.org This technology utilizes visible light to activate catalysts that can selectively functionalize otherwise inert C-H bonds in cycloalkanes. acs.orgbeilstein-journals.org This approach could lead to more direct and efficient synthetic routes to complex alicyclic derivatives, potentially reducing the number of steps and the amount of waste generated.

Flow chemistry is another rapidly developing field with significant implications for the synthesis of carboxylic acids and their derivatives. durham.ac.ukresearchgate.netvapourtec.comrsc.orgnih.gov Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The synthesis of carboxylic acids from alcohols using continuous-flow oxidation and the carboxylation of Grignard reagents using CO2 in a flow reactor have been successfully demonstrated. durham.ac.ukresearchgate.net

Organocatalysis , which uses small organic molecules as catalysts, is a burgeoning area in organic synthesis. rsc.orgacs.orgdoi.orgbenthamdirect.comscience.gov This approach offers a green and often more sustainable alternative to traditional metal-based catalysts. The development of new organocatalytic methods for the synthesis and functionalization of alicyclic compounds could open up new avenues for creating novel propanoic acid derivatives with high enantioselectivity. doi.org

Finally, computational studies are playing an increasingly important role in understanding the properties and reactivity of molecules. nih.govresearchgate.net Theoretical calculations can be used to predict the structures, energies, and spectroscopic properties of different conformers of alicyclic carboxylic acids, aiding in the design of new synthetic targets and the interpretation of experimental results. researchgate.net

Potential for Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, including the fragrance and fine chemicals sectors where alicyclic propanoic acid derivatives may find applications. orgsyn.orgacs.orgacs.orgbeilstein-journals.orgdurham.ac.uk

A key area of focus is the use of biocatalysis . researchgate.net Enzymes, such as carboxylic acid reductases, can catalyze the reduction of carboxylic acids to aldehydes under mild conditions. researchgate.net While this is the reverse of the synthesis of the acid, the use of enzymes in other steps of a synthetic sequence, or for the synthesis of precursors, is a promising green approach. The development of robust and selective biocatalysts for the synthesis of alicyclic compounds could significantly reduce the environmental impact of their production.

The use of renewable feedstocks is another important aspect of green chemistry. acs.org Research into the synthesis of cyclohexyl derivatives from bio-based sources is an active area of investigation. science.gov As the chemical industry moves away from its reliance on petrochemicals, the development of synthetic routes that utilize renewable starting materials will become increasingly important.

Furthermore, the development of more energy-efficient catalytic systems is a central goal of green chemistry. This includes the use of novel catalysts that can operate at lower temperatures and pressures, as well as the development of processes that minimize the formation of byproducts. orgsyn.orgdurham.ac.uk The catalytic hydrogenation of substituted cinnamic acids, a potential precursor to cyclohexylpropanoic acids, is an area where catalyst development continues to improve efficiency and selectivity.

Interdisciplinary Research Opportunities

The unique structural features of this compound and its derivatives open up a range of interdisciplinary research opportunities.

In medicinal chemistry , the cyclohexane (B81311) scaffold is a common motif in many drug molecules. google.com Alicyclic compounds can influence the lipophilicity, metabolic stability, and binding affinity of a drug to its target. The incorporation of a this compound moiety into a larger molecule could be explored for its potential to modulate pharmacokinetic and pharmacodynamic properties. For instance, cycloalkyl carboxylic acid amides have been investigated for their fungicidal properties in agriculture. mdpi.com Carboxylic acid derivatives are also being explored as enzyme inhibitors, which could have applications in treating a variety of diseases. nih.govrsc.org

In polymer science , cyclohexyl derivatives are used to synthesize polymers with specific properties, such as adjustable glass transition temperatures. researchgate.netnih.gov The incorporation of this compound or its derivatives as monomers could lead to the development of new biocompatible polymers with potential applications in drug delivery and tissue engineering. nih.govresearchgate.netresearchgate.net

In agrochemicals , carboxylic acid derivatives have a long history of use as herbicides. nih.gov The specific structural features of this compound could be investigated for potential herbicidal or plant growth-regulating activities. mdpi.com

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 3-(1-Methylcyclohexyl)propanoic acid? A: The compound can be synthesized via nucleophilic substitution or catalytic addition reactions. For example, alkylation of cyclohexyl precursors with propanoic acid derivatives under basic conditions is a common approach. Evidence from analogous syntheses highlights the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to control reaction efficiency and stereochemistry. Key steps include refluxing precursors in dichloromethane or ethanol, followed by purification via flash chromatography or HPLC .

Advanced Stereochemical Control

Q: How can reaction conditions be optimized to control stereochemistry during synthesis? A: Stereoselectivity (e.g., E:Z isomer ratios) is influenced by temperature and catalyst choice. For instance, DABCO catalysis at -15°C minimizes Z-isomer formation in analogous acrylate syntheses, yielding >90% E-isomer purity. Adjusting solvent polarity (e.g., using tert-butyl esters) and employing chiral catalysts can further enhance stereochemical outcomes .

Basic Analytical Characterization

Q: Which analytical techniques are routinely used to characterize this compound? A: Common methods include:

  • HPLC/GC-MS : For purity assessment and isomer separation (e.g., Ultrasphere® Si columns with acetonitrile/water gradients) .
  • NMR : To confirm substituent positions and cyclohexyl-methyl group integration .
  • FT-IR : To identify carboxylic acid (-COOH) and methylcyclohexyl C-H stretching bands .

Advanced Analytical Challenges

Q: How can stereoisomers of this compound be resolved in complex matrices? A: Chiral stationary-phase HPLC (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases effectively separates enantiomers. For diastereomers, temperature-controlled normal-phase chromatography or derivatization with chiral agents (e.g., Mosher’s acid) enhances resolution .

Basic Biological Activity Screening

Q: What biological activities are associated with this compound? A: While direct data is limited, structurally related compounds exhibit mitochondrial-targeted antioxidant activity and cardioprotective effects in hypoxia-reperfusion models. Standard assays include cell viability (MTT assay), ROS scavenging (DCFH-DA probe), and enzyme inhibition studies (e.g., acyl-CoA dehydrogenase) .

Advanced Enzyme Interaction Studies

Q: How can enzyme-substrate interactions be evaluated for this compound? A: Use kinetic assays (e.g., Michaelis-Menten plots) with recombinant enzymes like enoyl-CoA hydratase. CoA-thioester derivatives of the compound are synthesized to mimic natural substrates. Fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinities .

Data Contradiction Resolution

Q: How to address contradictions in reported synthetic yields or biological activity? A: Variability often stems from reaction conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) or response surface methodology identifies critical factors. For biological studies, validate assays using positive controls (e.g., known antioxidants like Trolox) and replicate under standardized conditions .

Stability Assessment

Q: What methodologies assess the compound’s stability under experimental conditions? A: Accelerated stability studies in buffers (pH 4–9) at 25–40°C over 14 days, monitored via HPLC. For light sensitivity, expose samples to UV-Vis radiation and track degradation by LC-MS. Solid-state stability is evaluated using thermogravimetric analysis (TGA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.